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molecular formula C8H5BrFNO B3100909 5-Bromo-4-fluoro-2-methoxybenzonitrile CAS No. 1379366-31-0

5-Bromo-4-fluoro-2-methoxybenzonitrile

Cat. No. B3100909
M. Wt: 230.03 g/mol
InChI Key: RFIVQBDXMSYANL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09062070B2

Procedure details

To a solution of 4-fluoro-2-methoxybenzonitrile (35 g, 0.23 mol) in 300 mL of concentrated H2SO4 was added NBS (42 g, 0.23 mol) portionwise at −10° C. and the reaction was stirred at r.t. for 2 hours. Then the reaction was poured into 2 L of ice portionwise, and the solid precipitated out was filtered. The filter cake was washed with water, then the solid was dried in vacuo to give 5-bromo-4-fluoro-2-methoxybenzonitrile.
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
42 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
2 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([O:10][CH3:11])[CH:3]=1.C1C(=O)N([Br:19])C(=O)C1>OS(O)(=O)=O>[Br:19][C:9]1[C:2]([F:1])=[CH:3][C:4]([O:10][CH3:11])=[C:5]([CH:8]=1)[C:6]#[N:7]

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
FC1=CC(=C(C#N)C=C1)OC
Name
Quantity
42 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
300 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
ice
Quantity
2 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at r.t. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solid precipitated out
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
The filter cake was washed with water
CUSTOM
Type
CUSTOM
Details
the solid was dried in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C(=CC(=C(C#N)C1)OC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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